Methyl 2-amino-3,5-dichlorobenzoate
Overview
Description
Methyl 2-amino-3,5-dichlorobenzoate is a chemical compound with the CAS Number: 52727-62-5 . It has a molecular weight of 220.05 and its IUPAC name is this compound . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 . This provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a melting point of 63-64°C .Scientific Research Applications
Kinetic Study of Reactions
Nudelman and Waisbaum (1997) conducted a kinetic study on the reactions of 2-amino-5-chlorobenzophenone, which included the analysis of products such as 2-amino-3,5-dichlorobenzophenone. Their research focused on the rates of reaction and the influence of methyl group transfers, chlorination, and cyclization under specific conditions, providing insights into complex chemical processes Nudelman & Waisbaum, 1997.
Chemical Behavior and Synthesis
Ohkata, Okada, and Akiba (1985) explored the distinct chemical behaviors of certain compounds, including the methylation process, highlighting the intricate differences in chemical reactions and the potential for synthesizing novel compounds with specific properties Ohkata, Okada, & Akiba, 1985.
Blocking of Amino Groups
Dixon and Perham (1968) investigated the reversible blocking of amino groups with citraconic anhydride, a process relevant for modifying chemical structures and functionalities in research and development contexts, including potential applications in material science Dixon & Perham, 1968.
Synthesis and Characterization of Derivatives
Sedlák et al. (2008) worked on the synthesis and characterization of substituted compounds, examining the effects of N-methylation and N-benzylation on the properties of these compounds, which could be relevant for the development of new materials or chemical intermediates Sedlák, Drabina, Lánský, & Svoboda, 2008.
Biological Evaluation and Activity Studies
Research by Romagnoli et al. (2012) into the synthesis and biological evaluation of certain derivatives sheds light on the potential of these compounds to influence biological processes, which could inform future research in biochemistry and pharmacology Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Kimatrai Salvador, Preti, Tabrizi, Moorman, Vincenzi, Borea, & Varani, 2012.
Safety and Hazards
Mechanism of Action
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-amino-3,5-dichlorobenzoate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
methyl 2-amino-3,5-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODZNORQIATQIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346529 | |
Record name | Methyl 2-amino-3,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52727-62-5 | |
Record name | Methyl 2-amino-3,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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